molecular formula C10H19N B14738618 cis-3-Methylquinolizidine CAS No. 6480-42-8

cis-3-Methylquinolizidine

Cat. No.: B14738618
CAS No.: 6480-42-8
M. Wt: 153.26 g/mol
InChI Key: JRKMVLFFQOHRHM-NXEZZACHSA-N
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Description

cis-3-Methylquinolizidine is a bicyclic alkaloid compound that belongs to the quinolizidine family. Quinolizidines are known for their presence in various plant alkaloids and synthetic medicinal drugs. The unique structure of this compound, characterized by a methyl group at the third position in the cis configuration, contributes to its distinct chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Methylquinolizidine typically involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. This reduction is carried out using sodium in tetrahydrofuran (THF) and isopropyl alcohol, leading to the formation of cis- and trans-3-aminocyclohexanols .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reduction process. The use of cost-effective raw materials and mild reaction conditions makes this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: cis-3-Methylquinolizidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the nitrogen atom and the methyl group in the quinolizidine ring.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound, each exhibiting unique chemical properties .

Scientific Research Applications

cis-3-Methylquinolizidine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and conformational analysis .

Biology: In biological research, this compound is studied for its potential as a bioactive compound. Its interactions with various biological targets make it a candidate for drug development and pharmacological studies .

Medicine: In medicine, this compound derivatives are investigated for their therapeutic potential. These compounds may exhibit antimicrobial, anti-inflammatory, and anticancer properties, making them valuable in drug discovery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its role as an intermediate in chemical synthesis highlights its industrial significance .

Mechanism of Action

The mechanism of action of cis-3-Methylquinolizidine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Uniqueness of cis-3-Methylquinolizidine: The presence of the methyl group at the third position in the cis configuration distinguishes this compound from its analogs. This unique feature contributes to its distinct chemical reactivity and biological activity .

Properties

CAS No.

6480-42-8

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

(3R,9aR)-3-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine

InChI

InChI=1S/C10H19N/c1-9-5-6-10-4-2-3-7-11(10)8-9/h9-10H,2-8H2,1H3/t9-,10-/m1/s1

InChI Key

JRKMVLFFQOHRHM-NXEZZACHSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2CCCCN2C1

Canonical SMILES

CC1CCC2CCCCN2C1

Origin of Product

United States

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